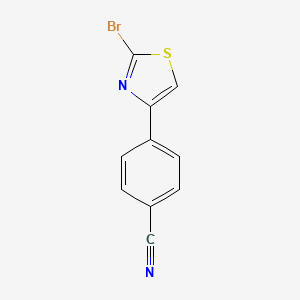

4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile

Description

Properties

IUPAC Name |

4-(2-bromo-1,3-thiazol-4-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2S/c11-10-13-9(6-14-10)8-3-1-7(5-12)2-4-8/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFOGBHILLUSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CSC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives have been known to interact with various biological targets such as dna and topoisomerase ii.

Mode of Action

Similar thiazole compounds have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death.

Biochemical Analysis

Biochemical Properties

4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound can participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can modulate the activity of enzymes and proteins, potentially leading to the activation or inhibition of biochemical pathways. For instance, molecules containing thiazole rings have been shown to activate or block receptors in biological systems, thereby influencing cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole-containing molecules can reset physiological systems by activating or stopping biochemical pathways and enzymes. This can lead to changes in cell signaling, alterations in gene expression, and modifications in metabolic processes, ultimately affecting cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The thiazole ring can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, G2 cell cycle arrest, and ultimately, cell death. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound’s stability can affect its efficacy and potency in biochemical assays. Additionally, long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, which are essential for evaluating its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating biochemical pathways and cellular functions. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The thiazole ring can undergo metabolic reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic processes can influence the compound’s overall pharmacokinetics and pharmacodynamics, affecting its efficacy and safety in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is essential for predicting its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules in distinct subcellular environments. Studying the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including 4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile. Research indicates that compounds containing thiazole moieties exhibit significant antibacterial and antifungal activities. For instance, derivatives with electron-withdrawing groups like bromine have shown enhanced antimicrobial effects against various pathogens, including multi-drug resistant strains .

Key Findings:

- Antibacterial Efficacy: Thiazole derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like norfloxacin, indicating their potential as effective antimicrobial agents .

- Fungal Activity: Some thiazole compounds exhibited antifungal properties with MIC values significantly lower than those of established antifungal treatments .

Anticonvulsant Activity

The anticonvulsant potential of this compound has also been investigated. Studies have shown that thiazole-containing compounds can provide significant protection in seizure models. The structure-activity relationship (SAR) analysis revealed that substitutions on the thiazole ring play a crucial role in enhancing anticonvulsant activity .

Case Study:

A study involving various thiazole derivatives found that certain modifications led to compounds with median effective doses (ED50) significantly lower than those of traditional anticonvulsants like ethosuximide. For example, a derivative with a para-bromine substitution showed a notable reduction in seizure activity in animal models .

Formulation Stability and Efficacy

The unique properties of this compound may also lend themselves to applications in cosmetic formulations. Thiazole derivatives are being explored for their roles as stabilizers and active ingredients in skincare products due to their antimicrobial properties and ability to enhance product stability .

Research Insights:

- Safety and Efficacy Testing: As cosmetics undergo rigorous safety assessments before market release, compounds like this compound are evaluated for their bioavailability and potential skin irritation effects .

- Active Ingredient Development: The incorporation of thiazole derivatives into formulations could enhance the antimicrobial efficacy of products aimed at treating acne or other skin conditions.

Data Summary Table

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

4-(2-Phenyl-1,3-thiazol-4-yl)benzonitrile

- Structure : Bromine replaced by a phenyl group.

- Synthesis : Reacts thiobenzamide with 4-(2-bromoacetyl)benzonitrile .

- Properties :

- Increased lipophilicity due to the phenyl group.

- Reduced electrophilicity compared to bromine, limiting nucleophilic substitution utility.

- Applications : Explored as a scaffold for Sortase A inhibitors .

N-(4-(4-Cyanophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 14)

- Structure: Bromine replaced by an amino group; nitrothiophene carboxamide appended.

- Properties: Nitro group introduces strong electron-withdrawing effects, enhancing antibacterial activity . Amino group enables hydrogen bonding, improving target binding in antimicrobial applications .

- Applications : Narrow-spectrum antibacterial agent targeting bacterial membrane proteins .

4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile

Core Heterocycle Modifications

4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile

- Structure : Thiazole replaced by thiadiazole; bromine on thiadiazole ring.

- Properties :

- Applications: Potential in agrochemicals due to thiadiazole’s herbicidal activity .

Ethyl 2-(2-Bromo-1,3-thiazol-4-yl)acetate

- Structure : Benzonitrile replaced by an ethyl ester.

- Properties :

- Applications : Key intermediate in synthesizing thrombin inhibitors .

Melting Points and Solubility

Preparation Methods

Preparation of 2-Bromothiazole Core

A critical intermediate in the synthesis is 2-bromothiazole , which serves as a starting material for further elaboration. An industrialized preparation method for 2-bromothiazole derivatives involves a one-pot, one-boiler approach that includes:

- Lithiation of 2-bromothiazole with n-butyllithium at low temperatures (-70 to -75 °C)

- Carbonyl insertion via bubbling dry carbon dioxide gas to form thiazole-2-lithium formate

- Subsequent chlorination with thionyl chloride to form thiazole-2-formyl chloride

- Ammonolysis to yield thiazole-2-methanamide

This method achieves overall yields of 53–58% with good safety and cost profiles, suitable for large-scale industrial production due to minimized purification steps and controlled reaction conditions.

Synthesis of 4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile

The key step involves coupling the 2-bromothiazole ring with the benzonitrile substituent at the 4-position. This is often achieved via palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, using 4-cyanophenylboronic acid or related derivatives.

Typical reaction conditions include:

- Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2

- Base: K2CO3 or Na2CO3

- Solvent: Mixture of water and organic solvents like dioxane or THF

- Temperature: 80–100 °C

- Reaction time: 6–24 hours

These conditions facilitate the formation of the C-C bond between the thiazole ring and the benzonitrile group with moderate to high yields (generally 60–85%).

Experimental Data and Yield Analysis

The following table summarizes typical yields and conditions for the key steps in the synthesis of this compound based on literature data and industrial patents:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation of 2-bromothiazole | n-BuLi, MTBE or THF, -70 to -75 °C | 70–73 | Optimal at -70 to -75 °C, MTBE preferred |

| Carbonyl insertion (CO2 bubbling) | Same as lithiation | Included | One-pot with lithiation |

| Chlorination | Thionyl chloride, DCM, reflux 44–46 °C | 75–78 | Followed by ammonolysis |

| Ammonolysis | NH3, 0–15 °C | Included | One-pot process, no intermediate purification |

| Cross-coupling (Suzuki) | Pd catalyst, base, 80–100 °C, 6–24 h | 60–85 | Depends on catalyst and base choice |

Advantages of Industrialized One-Pot Method

The industrialized method for preparing thiazole intermediates using 2-bromothiazole is notable for:

- Cost-effectiveness : Uses cheap and readily available 2-bromothiazole.

- Safety : Avoids highly toxic reagents and low-boiling ethers.

- Efficiency : One-pot synthesis reduces purification steps and waste.

- Scalability : Suitable for large-scale production with consistent yields.

Q & A

Basic Questions

Q. What are the recommended spectroscopic techniques for confirming the structure of 4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile?

- Methodology :

- H NMR : Analyze aromatic protons (δ 8.15–8.17 ppm for benzonitrile protons and δ 7.32 ppm for NH in derivatives) and aliphatic protons (e.g., δ 4.84 ppm for CH groups) .

- Mass Spectrometry (EI) : Look for molecular ion peaks (e.g., m/z 277 [M+1] for related derivatives) and fragmentation patterns consistent with bromothiazole and benzonitrile moieties .

- FT-IR : Confirm nitrile (C≡N) stretches (~2220 cm) and thiazole ring vibrations (C-S-C at ~650 cm) .

Q. How is this compound synthesized, and what are typical reaction yields?

- Methodology :

- Alkylation Approach : React 4-(2-bromoacetyl)benzonitrile with thiazole derivatives under basic conditions (e.g., KCO in DMF). Monitor progress via TLC and isolate via column chromatography .

- Yield Optimization : Typical yields range from 70–80% under inert atmospheres (N) at 60–80°C. Lower yields may result from competing hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

- Methodology :

- Heteronuclear NMR : Use C NMR and 2D techniques (HSQC, HMBC) to distinguish overlapping aromatic signals and confirm substitution patterns .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine vs. nitrile positioning) by analyzing crystal structures of intermediates or analogs .

- Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian or ORCA) .

Q. What strategies mitigate byproduct formation in Suzuki-Miyaura cross-coupling reactions using this compound?

- Methodology :

- Catalyst Screening : Test Pd(PPh), PdCl(dppf), or XPhos Pd G3 for improved selectivity. Avoid Pd(OAc) due to bromide ligand interference .

- Temperature Control : Conduct reactions at 50–60°C to suppress protodeboronation of coupling partners (e.g., arylboronic acids) .

- Additives : Use CsCO as a base and TBAB as a phase-transfer catalyst to enhance solubility of inorganic intermediates .

Q. How does the electronic nature of the thiazole ring influence reactivity in nucleophilic aromatic substitution?

- Methodology :

- Hammett Studies : Correlate substituent effects (σ values) with reaction rates for bromine displacement by amines or thiols .

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic attack. The bromine atom’s electron-withdrawing effect lowers LUMO energy at C2 of the thiazole .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying pH conditions?

- Methodology :

- Accelerated Degradation : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Kinetic Analysis : Calculate degradation rate constants (k) and identify hydrolytic byproducts (e.g., carboxylic acid derivatives) via LC-MS .

Q. What analytical workflows are recommended for characterizing trace impurities in bulk samples?

- Methodology :

- LC-HRMS : Use a Q-TOF mass spectrometer to detect impurities at <0.1% levels. Key impurities may include dehalogenated products or oxidized thiazole rings .

- NMR Spiking : Add authentic standards of suspected impurities (e.g., 4-(thiazol-4-yl)benzonitrile) to confirm peak assignments .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHBrNS | |

| Molecular Weight | 279.16 g/mol | |

| Typical H NMR (DMSO-d) | δ 8.15–8.17 (m, 2H, Ar-H) | |

| EI-MS (m/z) | 277 [M+1] |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.